molecular formula C20H19N3O2 B2399860 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1421481-35-7

2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No.: B2399860
CAS No.: 1421481-35-7
M. Wt: 333.391
InChI Key: NTOAYWGAIHQNNP-UHFFFAOYSA-N
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Description

2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Another indole derivative with different substituents.

    N-(1-(4-methoxyphenyl)ethyl)acetamide: Lacks the indole core but has similar functional groups.

    3-cyano-1H-indole: A simpler compound with the cyano group on the indole core.

Uniqueness

2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14(15-7-9-17(25-2)10-8-15)22-20(24)13-23-12-16(11-21)18-5-3-4-6-19(18)23/h3-10,12,14H,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAYWGAIHQNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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